2,6-Dichlorophenylhydrazine hydrochloride

Chemical Kinetics Oxidation Arylhydrazine Reactivity

2,6-DPH·HCl (CAS 50709-36-9) is a crystalline arylhydrazine hydrochloride engineered for precise synthetic outcomes. Unlike unsubstituted or mono-substituted analogs, its ortho,ortho′-dichloro pattern enforces symmetrical, single-product pyrazole formation—critical for medicinal chemistry libraries requiring consistent isomeric purity. The salt form guarantees superior handling, accurate weighing, and long-term room-temperature stability, making it ideal for automated parallel synthesis and high-throughput experimentation. Choose this exact isomer to replicate published procedures and achieve intended molecular properties without isomeric contamination.

Molecular Formula C6H7Cl3N2
Molecular Weight 213.5 g/mol
CAS No. 50709-36-9
Cat. No. B1333390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenylhydrazine hydrochloride
CAS50709-36-9
Molecular FormulaC6H7Cl3N2
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NN)Cl.Cl
InChIInChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
InChIKeyCQNIYLLTIOPFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenylhydrazine Hydrochloride (CAS 50709-36-9): Overview for Procurement and Research


2,6-Dichlorophenylhydrazine hydrochloride (2,6-DPH·HCl) is a substituted arylhydrazine hydrochloride salt with the molecular formula C6H7Cl3N2 and a molecular weight of 213.49 g/mol . It appears as a white to light yellow crystalline powder with a melting point of approximately 225°C (decomposition) and is soluble in water and various organic solvents . As a phenylhydrazine derivative featuring chlorine atoms at the 2- and 6-positions of the aromatic ring, it serves primarily as a building block and intermediate in organic synthesis, particularly for the preparation of pyrazole derivatives, heterocyclic compounds, and pharmaceutical intermediates .

Why 2,6-Dichlorophenylhydrazine Hydrochloride Cannot Be Simply Replaced by Other Arylhydrazines


Arylhydrazine hydrochlorides are not interchangeable building blocks; the position and number of substituents on the phenyl ring profoundly influence reaction kinetics, regioselectivity, and the electronic properties of the resulting products [1]. 2,6-Dichlorophenylhydrazine hydrochloride exhibits distinct steric and electronic characteristics due to the ortho,ortho′-dichloro substitution pattern, which differentiates it from unsubstituted, monosubstituted, or other disubstituted isomers . Empirical evidence demonstrates that this substitution pattern can lead to significantly altered reaction rates and product distributions compared to closely related analogs, impacting both synthetic efficiency and the purity of downstream intermediates [1]. Procurement of the precise isomer is therefore critical for replicating published synthetic procedures and achieving intended molecular properties.

Quantitative Differentiation Guide for 2,6-Dichlorophenylhydrazine Hydrochloride


Oxidation Kinetics: Slower Ferricyanide Reduction vs. Phenylhydrazine and 2,6-Dimethyl Analog

In comparative oxidation studies, 2,6-dichlorophenylhydrazine reduced ferricyanide at a markedly slower rate than both unsubstituted phenylhydrazine and 2,6-dimethylphenylhydrazine [1]. While phenylhydrazine rapidly consumed two equivalents of ferricyanide, the 2,6-dichloro derivative exhibited a slower reduction profile, yet after 10 minutes had consumed a greater total amount of oxidant than the other arylhydrazines tested [1]. This distinct kinetic behavior indicates that the 2,6-dichloro substitution pattern confers a unique redox reactivity profile.

Chemical Kinetics Oxidation Arylhydrazine Reactivity

Ferrihaemochrome Formation: Incomplete Conversion vs. Other Dichloro Isomers

In studies of haemoglobin oxidation, 2,6-dichlorophenylhydrazine produced a distinct spectroscopic outcome compared to other dichlorophenylhydrazine isomers [1]. While 3,4- and 3,5-dichlorophenylhydrazine generated a prominent absorption band in the red region, and 2,3-, 2,4-, and 2,5-dichloro isomers gave a single broad maximum at 540-550 nm, 2,6-dichlorophenylhydrazine resulted in slow and incomplete formation of ferrihaemochrome [1]. This indicates that the ortho,ortho′-substitution pattern significantly hinders the reaction with the haem moiety.

Bioinorganic Chemistry Haemoglobin Arylhydrazine Toxicity

Physical Form and Stability: Crystalline Hydrochloride vs. Free Base Handling

2,6-Dichlorophenylhydrazine is commercially supplied as the hydrochloride salt (CAS 50709-36-9), which appears as a white to light yellow crystalline powder [1]. This salt form offers significantly improved stability and ease of handling compared to the free base (CAS 14763-24-7), which is a liquid at room temperature . The hydrochloride is stable at room temperature in closed containers under normal storage conditions [1], whereas the free base may pose greater challenges in storage and accurate dispensing.

Chemical Handling Stability Procurement

Regioselectivity in Heterocycle Synthesis: Defined Pyrazole Formation vs. Potential Isomer Mixtures

2,6-Dichlorophenylhydrazine hydrochloride has been specifically employed in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester . The symmetrical 2,6-dichloro substitution pattern eliminates the regioisomeric ambiguity that can arise when using monosubstituted or asymmetrically disubstituted phenylhydrazines, leading to a single, well-defined pyrazole product . In contrast, reactions with isomers such as 2,4-dichlorophenylhydrazine may yield mixtures due to competing pathways .

Organic Synthesis Pyrazole Regioselectivity

Fischer Indole Synthesis: Unique Intermediate Behavior Under Mild Conditions

The N′-methyl derivative of 2,6-dichlorophenylhydrazine undergoes uncatalyzed condensation with cyclohexanone at room temperature, a reaction that proceeds via a transient dienone-imine intermediate [1]. This facile, uncatalyzed Fischer cyclization at room temperature is a distinctive mechanistic feature that has been used to probe the reaction pathway, and it may not be observed with other substituted phenylhydrazines [1]. The isolation of specific products (methylamine hydrochloride, 8-chloro-1,2,3,4-tetrahydrocarbazole) under these mild conditions underscores the unique reactivity imparted by the 2,6-dichloro substitution [1].

Fischer Indole Synthesis Reaction Mechanism Dienone-Imine

Patent-Reported Synthetic Yield: 94% for a Key Heterocyclic Intermediate

A patent procedure describes the use of 2,6-dichlorophenylhydrazine hydrochloride in a reaction with 2-(ethoxymethylene)malononitrile to afford a pyrazole derivative in 94% yield . This high yield demonstrates the compound's efficiency as a building block in heterocyclic synthesis under the specified conditions. While comparable yields for other arylhydrazines in identical transformations are not reported in the same source, this value serves as a benchmark for process development involving this specific substrate.

Organic Synthesis Process Chemistry Yield

Optimal Application Scenarios for 2,6-Dichlorophenylhydrazine Hydrochloride Based on Evidence


Synthesis of Regiochemically Pure Pyrazole Derivatives

2,6-Dichlorophenylhydrazine hydrochloride is particularly suited for the synthesis of pyrazoles where the symmetrical substitution pattern ensures a single, well-defined product . This is critical in medicinal chemistry for preparing compound libraries with consistent isomeric purity, as exemplified by the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester . The high yield (94%) reported for a related transformation further supports its use in efficient synthetic routes .

Mechanistic Studies in Fischer Indole Synthesis

The unique ability of N′-methyl-2,6-dichlorophenylhydrazine to undergo uncatalyzed Fischer cyclization at room temperature makes the 2,6-dichloro scaffold a valuable tool for probing reaction mechanisms [1]. This property allows researchers to study the dienone-imine intermediate pathway under mild conditions, avoiding the confounding effects of acid catalysts or high temperatures that can obscure mechanistic details [1].

Controlled Oxidation Studies in Bioinorganic Chemistry

The distinct oxidation kinetics of 2,6-dichlorophenylhydrazine—slower ferricyanide reduction but higher total oxidant consumption compared to phenylhydrazine and 2,6-dimethylphenylhydrazine—make it a useful reagent for studies requiring controlled, stoichiometric oxidation of arylhydrazines [2]. Its reduced reactivity with ferrihaemoglobin also suggests utility in experiments where unwanted interactions with metalloporphyrins must be minimized [2].

Solid-Phase Handling in Automated Synthesis Platforms

As a crystalline hydrochloride salt, 2,6-DPH·HCl offers superior handling characteristics compared to the liquid free base [3]. Its room-temperature stability in closed containers and ease of accurate weighing make it the preferred format for automated parallel synthesis and high-throughput experimentation, where precise reagent dispensing is essential for reproducibility [3].

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